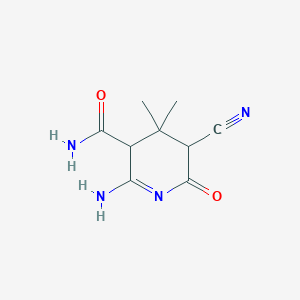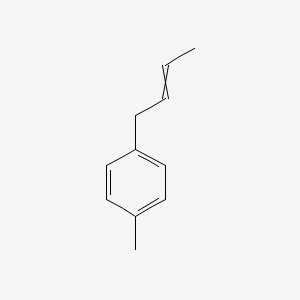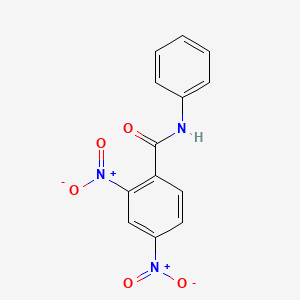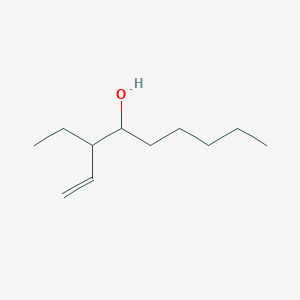
Erbium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium-nickel is an intermetallic compound formed by the combination of erbium and nickel. Erbium is a rare-earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and high melting point. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of erbium-nickel compounds typically involves high-temperature methods. One common method is the arc melting technique, where erbium and nickel metals are melted together in an inert atmosphere to prevent oxidation. The resulting alloy is then cooled to form the desired intermetallic compound .
Industrial Production Methods
In industrial settings, the production of erbium-nickel compounds may involve more scalable methods such as vacuum induction melting or powder metallurgy. These methods allow for the production of larger quantities of the compound while maintaining its purity and desired properties .
化学反応の分析
Types of Reactions
Erbium-nickel compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used .
Common Reagents and Conditions
Oxidation: Erbium-nickel can react with oxygen to form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: Reduction reactions may involve the use of hydrogen or other reducing agents to convert oxides back to the metallic state.
Major Products Formed
The major products formed from these reactions include erbium oxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .
科学的研究の応用
Erbium-nickel compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including imaging and drug delivery.
Medicine: Studied for their potential use in medical devices and implants due to their biocompatibility.
Industry: Employed in the production of high-strength alloys and coatings, as well as in the manufacturing of electronic components
作用機序
The mechanism by which erbium-nickel compounds exert their effects is largely dependent on their electronic structure and the specific application. In catalytic applications, the compound’s ability to facilitate electron transfer reactions is crucial. In biomedical applications, the compound’s interaction with biological molecules and cells is key to its effectiveness .
類似化合物との比較
Similar Compounds
Erbium-cobalt: Another rare-earth transition metal compound with similar properties but different magnetic characteristics.
Nickel-lanthanum: Known for its use in hydrogen storage applications.
Erbium-iron: Studied for its magnetic properties and potential use in magnetic refrigeration
Uniqueness
Erbium-nickel stands out due to its unique combination of electronic, magnetic, and catalytic properties. Its ability to form stable oxides and halides, as well as its biocompatibility, makes it a versatile compound for various applications .
特性
CAS番号 |
12159-67-0 |
|---|---|
分子式 |
Er3Ni |
分子量 |
560.47 g/mol |
IUPAC名 |
erbium;nickel |
InChI |
InChI=1S/3Er.Ni |
InChIキー |
NRGKZXZYYYCXCK-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Er].[Er].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)





![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)

![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)


